![molecular formula C21H20ClN5O3S B2534907 1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 887220-57-7](/img/structure/B2534907.png)
1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antagonist Activities : This compound is synthesized as part of a group including 4-(benzo[b]furan-3-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines, exhibiting potent 5-HT2 antagonist activity. Such compounds have potential applications in neurochemistry and pharmacology, specifically targeting serotonin receptors (Watanabe et al., 1993).
Antimicrobial Activities : Various 1,2,4-triazole derivatives, including this compound, have been studied for their antimicrobial activities. Some compounds in this category demonstrated good to moderate activities against test microorganisms, suggesting potential in antimicrobial research (Bektaş et al., 2007).
Synthesis and Antimicrobial Evaluation : Related azole derivatives, including 1,2,4-triazoles, have been synthesized and evaluated for their antimicrobial activities. This points to a broader application in developing new antimicrobial agents (Başoğlu et al., 2013).
Inotropic Evaluation for Cardiovascular Research : Studies have synthesized derivatives of this compound for evaluation in cardiovascular research, particularly for their inotropic effects. This can be significant in developing treatments for heart conditions (Liu et al., 2009).
Molecular Docking Studies : Research involving piperazine and triazolo-pyrazine derivatives, which are structurally similar, included molecular docking studies. These studies are crucial for understanding the interaction of such compounds with biological targets, potentially leading to new drug discoveries (Patil et al., 2021).
Conformational Analysis and Drug Design
Butyrophenones with Neurological Receptor Affinity : Research on conformationally restricted butyrophenones related to this compound, targeting dopamine and serotonin receptors, contributes to the development of antipsychotic drugs. This demonstrates the compound's relevance in neuroscience and pharmacology (Raviña et al., 2000).
Receptor Antagonist Activities : Studies involving 5-arylfuran-2-carboxamide derivatives, similar in structure, have explored their potential as urotensin-II receptor antagonists. These findings are significant in the field of receptor biology and drug design (Lim et al., 2019).
Bicyclic Triazole Derivatives as Antagonists : Bicyclic 1,2,4-triazol-3(2H)-one derivatives, structurally related, have been investigated for their 5-HT2 antagonist activity. This is crucial for developing treatments targeting serotonin systems (Watanabe et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c22-14-5-3-12(4-6-14)16(26-9-7-13(8-10-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-2-1-11-30-15/h1-6,11,13,16,29H,7-10H2,(H2,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXWVSUJBGKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide |
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